![molecular formula C7H2ClN3S B1443612 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile CAS No. 1364663-22-8](/img/structure/B1443612.png)
2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile
Overview
Description
“2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile” is a chemical compound with the empirical formula C6H3ClN2S . It is a solid substance .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported in literature . One method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involves heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
The molecular structure of “2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile” consists of a thieno[3,2-d]pyrimidine core with a chlorine atom attached at the 2-position and a carbonitrile group attached at the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile” include a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C .Scientific Research Applications
1. Anti-inflammatory Applications
- Summary of Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory effects. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application: The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Anticancer Applications
- Summary of Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis. Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
- Methods of Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
- Results or Outcomes: The review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .
3. Antimicrobial Applications
- Summary of Application: Pyrimidine derivatives have been found to have antimicrobial activity. This includes activity against Pseudomonas aeruginosa, which is similar to the reference drug streptomycin .
- Methods of Application: The antimicrobial activity is tested by synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids and their amides .
- Results or Outcomes: Compounds with antimicrobial activity were found among the synthesized amides .
4. Probing Mycobacterial Oxidative Phosphorylation Pathway
- Summary of Application: Pyrimidine derivatives can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .
- Methods of Application: The IC50 values of the most potent compound are used to measure its effectiveness .
- Results or Outcomes: The IC50 values of the most potent compound are merely good (6.2 μM vs. BCG and 7.3 μM vs. N0145-Mtb, when Q203 was added) .
5. Antioxidant Applications
- Summary of Application: Pyrimidines display a range of pharmacological effects including antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Methods of Application: The antioxidant activity of pyrimidines is attributed to their ability to donate electrons to free radicals, neutralizing them and preventing them from causing cellular damage .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
6. Probing Mycobacterial Oxidative Phosphorylation Pathway
- Summary of Application: Pyrimidine derivatives can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .
- Methods of Application: The effectiveness of the most potent compound is measured using its IC50 values .
- Results or Outcomes: The IC50 values of the most potent compound are merely good (6.2 μM vs. BCG and 7.3 μM vs. N0145-Mtb, when Q203 was added) .
properties
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3S/c8-7-10-4-1-2-12-6(4)5(3-9)11-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVHCZYQBHHSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



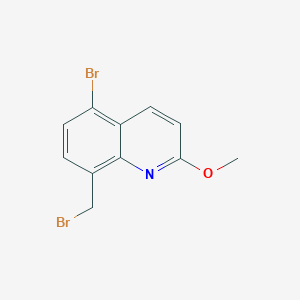
![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)
![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)
![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)
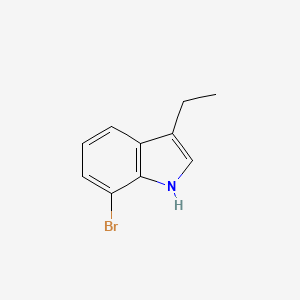

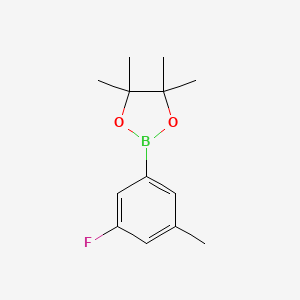
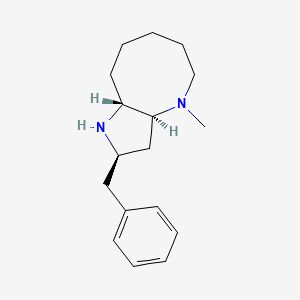
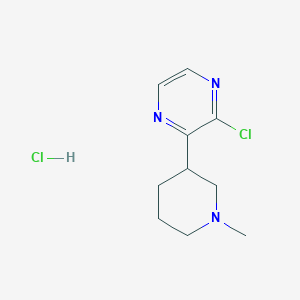
![8-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1443546.png)
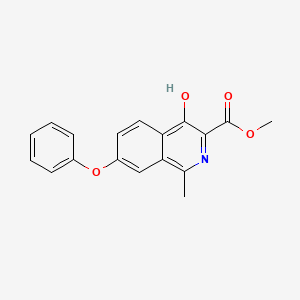
![(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B1443548.png)
![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)
![7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1443551.png)